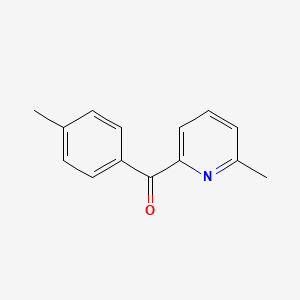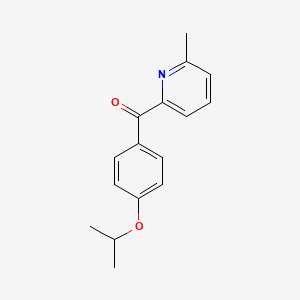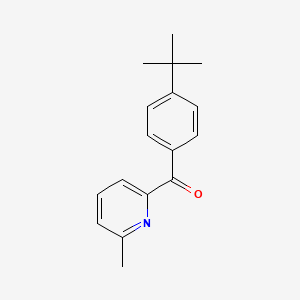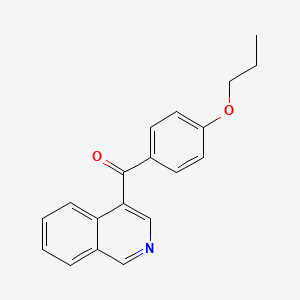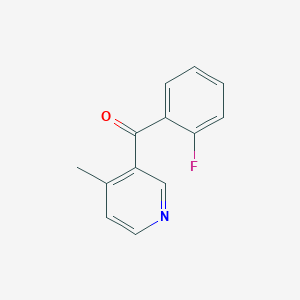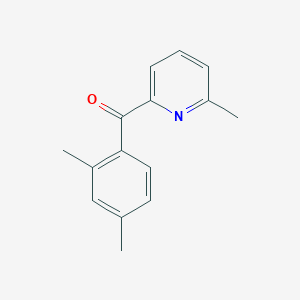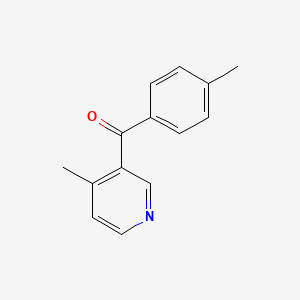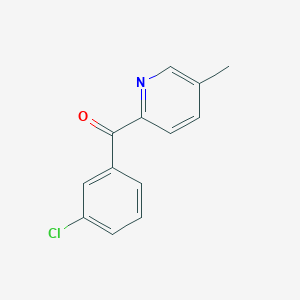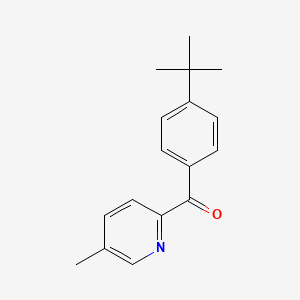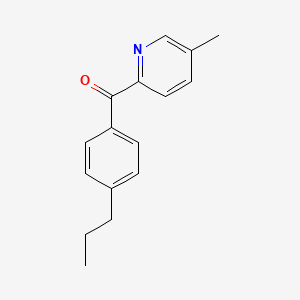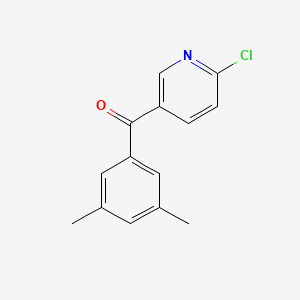
2-氯-5-(3,5-二甲基苯甲酰)吡啶
描述
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO . It has a molecular weight of 245.71 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine consists of a pyridine ring substituted with a chloro group at the 2-position and a 3,5-dimethylbenzoyl group at the 5-position .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .科学研究应用
Agrochemical Industry
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine: is a valuable intermediate in the synthesis of agrochemicals. Its derivatives, particularly those with trifluoromethyl groups, are extensively used in crop protection. These compounds help in the development of pesticides that are more effective and environmentally friendly. The unique combination of the pyridine moiety with other functional groups can lead to novel pesticides with improved properties .
Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceuticals. The pyridine ring is a common motif in many drugs, and its modification can lead to new compounds with potential therapeutic applications. Research has shown that derivatives of this compound exhibit a range of biological activities, which could be harnessed to develop new medications .
Antimicrobial Agents
Recent studies have indicated that derivatives of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine can be synthesized to produce potent antimicrobial agents. These compounds have shown efficacy against a variety of microbial strains, including E. coli, B. mycoides, and C. albicans, which suggests their potential use in combating microbial resistance .
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of biologically active pyridine derivatives. These derivatives are then tested for various biological and pharmacological activities. Some of these synthesized compounds have shown promising antibacterial properties, which is crucial in the ongoing fight against antibiotic-resistant bacteria .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine derivatives are also explored for veterinary uses. The development of new veterinary drugs is essential for animal health and can also impact human health indirectly through the food chain .
Functional Materials
The structural motif of pyridine is not only significant in life sciences but also in the development of functional materials. The compound’s derivatives can be utilized in creating materials with specific properties, such as increased durability or enhanced electrical conductivity. This has implications for various industries, including electronics and materials science .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-5-10(2)7-12(6-9)14(17)11-3-4-13(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVVPTXLNPDLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



